molecular formula C18H11BrN2 B13134552 4-(4-Bromophenyl)-1,10-phenanthroline CAS No. 97802-07-8

4-(4-Bromophenyl)-1,10-phenanthroline

Cat. No.: B13134552
CAS No.: 97802-07-8
M. Wt: 335.2 g/mol
InChI Key: JLILKNOEOOMDCL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,10-phenanthroline: is an organic compound that belongs to the class of phenanthrolines, which are heterocyclic compounds containing a phenanthroline core The compound is characterized by the presence of a bromophenyl group attached to the phenanthroline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline followed by a coupling reaction with a bromophenyl derivative. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthroline derivatives, while oxidation and reduction reactions can modify the oxidation state of the phenanthroline core .

Scientific Research Applications

Chemistry: 4-(4-Bromophenyl)-1,10-phenanthroline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, photochemistry, and materials science .

Biology: In biological research, this compound is used as a fluorescent probe for detecting metal ions in biological samples. Its ability to form stable complexes with metal ions makes it useful in studying metal ion transport and homeostasis in cells .

Medicine: Its ability to interact with metal ions can be exploited in developing metal-based therapeutics for treating diseases such as cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the development of electronic devices .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. The phenanthroline core acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction can modulate the activity of metal-dependent enzymes and proteins, affecting various biological pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromophenyl group, which enhances its ability to participate in substitution reactions and form diverse derivatives. This structural feature also influences its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-(4-bromophenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2/c19-14-6-3-12(4-7-14)15-9-11-21-18-16(15)8-5-13-2-1-10-20-17(13)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLILKNOEOOMDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699159
Record name 4-(4-Bromophenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97802-07-8
Record name 4-(4-Bromophenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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